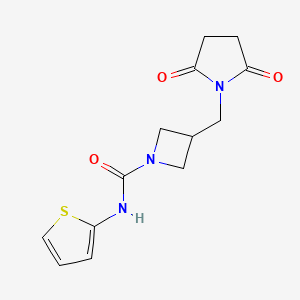
3-((2,5-dioxopyrrolidin-1-yl)methyl)-N-(thiophen-2-yl)azetidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2,5-dioxopyrrolidin-1-yl)methyl)-N-(thiophen-2-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C13H15N3O3S and its molecular weight is 293.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-((2,5-dioxopyrrolidin-1-yl)methyl)-N-(thiophen-2-yl)azetidine-1-carboxamide is a novel organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, synthesis methods, and relevant research findings.
Structure
The compound features a complex structure characterized by:
- Azetidine ring : A four-membered nitrogen-containing heterocycle.
- Dioxopyrrolidin moiety : Contributes to the compound's stability and reactivity.
- Thiophene ring : Imparts unique electronic properties that may enhance biological interactions.
Molecular Formula
The molecular formula of the compound is C14H17N3O3S with a molecular weight of 307.37 g/mol .
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Anticonvulsant Activity :
- Antinociceptive Effects :
-
Neuroprotective Properties :
- Preliminary findings suggest that the compound may protect neuronal cells from oxidative stress and excitotoxicity, which are common pathways in neurodegenerative diseases.
The proposed mechanisms include:
- Modulation of Ion Channels : The compound may influence voltage-gated sodium and calcium channels, which are pivotal in neuronal excitability.
- Receptor Interactions : It may act as an antagonist at TRPV1 receptors, known for their role in pain sensation and inflammation .
Synthetic Routes
The synthesis of this compound typically involves several steps:
-
Formation of Dioxopyrrolidin Ring :
- This is achieved through cyclization reactions involving suitable precursors under acidic or basic conditions.
-
Azetidine Ring Formation :
- The azetidine structure is introduced via nucleophilic substitution reactions.
-
Thiophene Attachment :
- The thiophene moiety is incorporated through electrophilic aromatic substitution or nucleophilic reactions with thiophene derivatives.
Yield and Purity
Optimized synthetic routes focus on maximizing yield and purity through techniques such as:
- Use of catalysts.
- Controlled reaction environments.
- Purification methods like chromatography.
Case Studies
Several studies have evaluated the biological activity of this compound:
- Anticonvulsant Evaluation :
- Antinociceptive Testing :
Comparative Analysis
The following table summarizes key findings from various studies on similar compounds:
| Compound Name | Activity Type | Model Used | Key Findings |
|---|---|---|---|
| Compound A | Anticonvulsant | MES model | Significant reduction in seizure frequency |
| Compound B | Antinociceptive | Formalin test | High efficacy in pain reduction |
| 3-Dioxopyrrolidin derivative | Anticonvulsant/Antinociceptive | Various animal models | Promising results in seizure and pain management |
Propriétés
IUPAC Name |
3-[(2,5-dioxopyrrolidin-1-yl)methyl]-N-thiophen-2-ylazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c17-11-3-4-12(18)16(11)8-9-6-15(7-9)13(19)14-10-2-1-5-20-10/h1-2,5,9H,3-4,6-8H2,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRMHWDCWDPEOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)C(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














